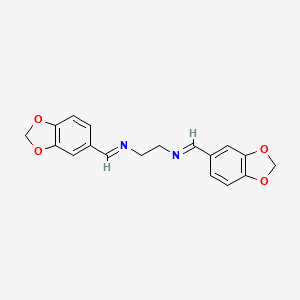

![molecular formula C12H15N5O3 B2801191 8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879471-03-1](/img/structure/B2801191.png)

8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

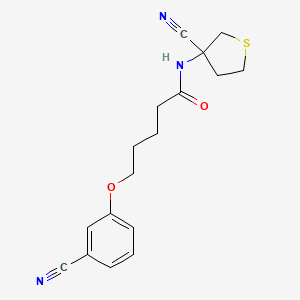

Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are the most widely occurring nitrogen-containing heterocycles in nature . The primary purines are adenine and guanine, found in both DNA and RNA .

Synthesis Analysis

Purines and their derivatives are synthesized in cells as part of the metabolic pathways. The amino acid glycine contributes all its carbon and nitrogen atoms, with additional nitrogen atoms from glutamine and aspartic acid, and additional carbon atoms from formyl groups .Molecular Structure Analysis

The basic purine structure consists of nine atoms. A six-membered pyrimidine ring and a five-membered imidazole ring fused to make up the two cycles of purine .Chemical Reactions Analysis

Purines undergo various chemical reactions. For example, hypoxanthine is one of the products of the action of xanthine oxidase on xanthine .Physical And Chemical Properties Analysis

Physical properties of purines include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications

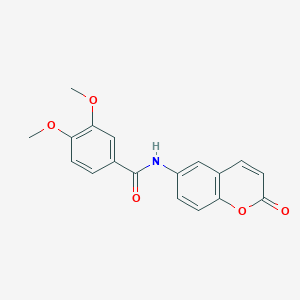

- Compound 4e : This compound, containing an m-methoxyphenyl side chain linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, has demonstrated potent inhibitory activity against HL-60 and HeLa cancer cells. It induces S-phase arrest and apoptosis through a lysosome-nonmitochondrial pathway .

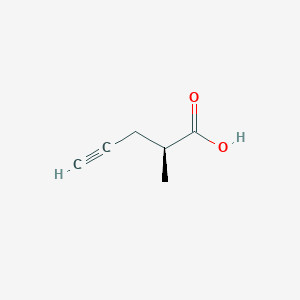

- Unnatural Nucleoside Analog : Inhibition of viral reverse transcriptases and mammalian DNA polymerases using unnatural nucleoside analogs is a proven approach in antiviral therapy .

- Nonclassical Antifolates : Consider its classification as a nonclassical antifolate, which enters cells through passive diffusion .

Anticancer Properties

Antiviral Applications

Enzyme Inhibition Studies

Crystallographic Studies

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-7-6-17-8-9(15(2)12(20)14-10(8)19)13-11(17)16(7)4-3-5-18/h6,18H,3-5H2,1-2H3,(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQPGTYYNZGEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2801110.png)

methyl}quinolin-8-ol](/img/structure/B2801111.png)

![3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B2801113.png)

![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2801114.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801126.png)

![3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine](/img/structure/B2801128.png)